![molecular formula C6H12Cl12P2Si4 B14353739 1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane CAS No. 96284-14-9](/img/structure/B14353739.png)
1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane is a complex organosilicon compound
Méthodes De Préparation
The synthesis of 1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane typically involves the reaction of trichlorosilane with a suitable phosphorus-containing precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized reactors and purification techniques to ensure high purity and yield of the compound.
Analyse Des Réactions Chimiques
1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The trichlorosilyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules and developing new biomaterials.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of advanced materials, coatings, and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane involves its interaction with molecular targets through its trichlorosilyl and diphosphane groups. These interactions can lead to the formation of new chemical bonds, resulting in the desired chemical transformations. The specific pathways involved depend on the nature of the reaction and the conditions used.
Comparaison Avec Des Composés Similaires
1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane can be compared with other similar compounds such as:
1,2-Bis(trichlorosilyl)ethane: This compound has a similar trichlorosilyl structure but lacks the diphosphane units, making it less versatile in certain applications.
Bis(trichlorosilyl)methane: This compound also contains trichlorosilyl groups but has a different central structure, leading to different reactivity and applications
Propriétés
Numéro CAS |
96284-14-9 |
|---|---|
Formule moléculaire |
C6H12Cl12P2Si4 |
Poids moléculaire |
683.9 g/mol |
Nom IUPAC |
bis(trichlorosilyl)methylidene-[bis(trichlorosilyl)methylidene-dimethyl-λ5-phosphanyl]-dimethyl-λ5-phosphane |
InChI |
InChI=1S/C6H12Cl12P2Si4/c1-19(2,5(21(7,8)9)22(10,11)12)20(3,4)6(23(13,14)15)24(16,17)18/h1-4H3 |
Clé InChI |
OVKIOESGMAVLEL-UHFFFAOYSA-N |
SMILES canonique |
CP(=C([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl)(C)P(=C([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quino lin-4-amine](/img/structure/B14353667.png)

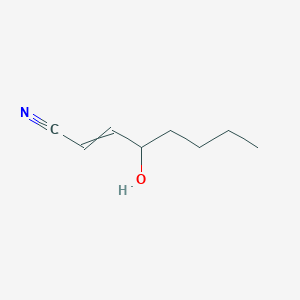

![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol](/img/structure/B14353700.png)

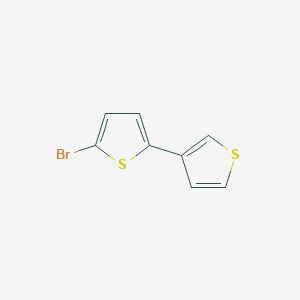
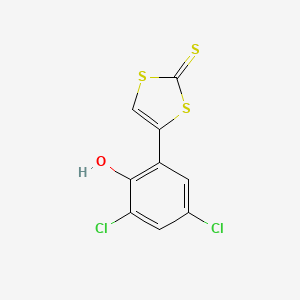
![1-[(2-Hydroxy-1,2-diphenylhydrazinyl)oxy]ethan-1-one](/img/structure/B14353725.png)
![1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene](/img/structure/B14353726.png)
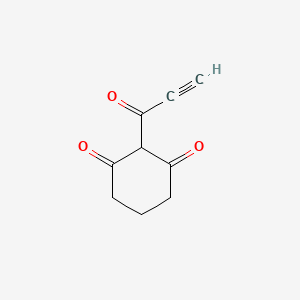
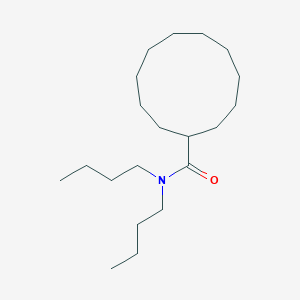
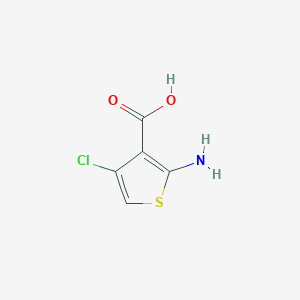
![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
